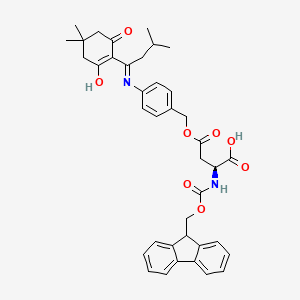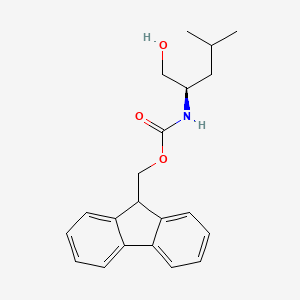
Fmoc-Asp(ODmab)-OH
Overview
Description
Mechanism of Action
Target of Action
Fmoc-Asp(ODmab)-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids in a peptide chain that are undergoing solid-phase peptide synthesis .
Mode of Action
This compound is a quasi-orthogonally-protected Asp derivative . The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this compound an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .
Biochemical Pathways
This compound plays a crucial role in the synthesis of side-chain to side-chain lactam bridged peptides . The combination of Lys (ivDde) and Asp (ODmab) is particularly advantageous since both side-chains can be simultaneously unmasked in a single step .
Pharmacokinetics
Its solubility in dmf is an important factor for its use in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in the formation of cyclic peptides . These peptides have various applications in biological research and drug development.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, it is recommended to store the compound at temperatures between -15°C and -25°C .
Biochemical Analysis
Biochemical Properties
Fmoc-Asp(ODmab)-OH plays a significant role in biochemical reactions, particularly in the synthesis of cyclic peptides . It interacts with various enzymes and proteins during this process . The nature of these interactions is largely dependent on the specific biochemical reaction in which this compound is involved .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role in the synthesis of cyclic peptides . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Asp(ODmab)-OH involves the protection of the aspartic acid side chain with the Dmab group. This is typically achieved by treating the aspartic acid derivative with 2% hydrazine in dimethylformamide (DMF) . The Fmoc group is introduced to protect the amino group, facilitating the solid-phase peptide synthesis process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at temperatures between 15-25°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Asp(ODmab)-OH primarily undergoes substitution reactions, particularly in the context of peptide synthesis. The Dmab group can be selectively removed, allowing for the formation of cyclic peptides .
Common Reagents and Conditions:
Hydrazine in DMF: Used for the selective removal of the Dmab group.
DIPEA in DMF/water: Occasionally used to facilitate the cleavage of the aminobenzyl moiety.
HCl in dioxane: Another reagent used for the same purpose.
Major Products: The major products formed from these reactions are cyclic peptides, which are synthesized by unmasking the side chains of lysine and aspartic acid simultaneously .
Scientific Research Applications
Fmoc-Asp(ODmab)-OH is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of cyclic peptides, which have significant therapeutic potential . The compound is also used in the development of peptide libraries for drug discovery and in the study of protein-protein interactions .
Comparison with Similar Compounds
Fmoc-Glu(ODmab)-OH: Similar in structure but derived from glutamic acid.
Fmoc-Asp(OAll)-OH: Another derivative of aspartic acid with a different protecting group.
Fmoc-Glu(OAll)-OH: Derived from glutamic acid with an allyl protecting group.
Uniqueness: Fmoc-Asp(ODmab)-OH is unique due to its quasi-orthogonal protection and the ability to selectively remove the Dmab group in the presence of tBu-based protecting groups. This makes it particularly advantageous for the synthesis of cyclic peptides and peptide libraries .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOFMGBIWZZRKU-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681027 | |
| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269066-08-2 | |
| Record name | (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















